molecular formula C11H14O4 B1329420 2',4',5'-Trimethoxyacetophenone CAS No. 1818-28-6

2',4',5'-Trimethoxyacetophenone

Cat. No.: B1329420
CAS No.: 1818-28-6
M. Wt: 210.23 g/mol
InChI Key: GUTMBHHLVSFJIP-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2',4',5'-Trimethoxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets[6][6]. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access[6][6]. Additionally, it may interfere with signaling pathways by modulating protein-protein interactions[6][6].

Properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMBHHLVSFJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061995
Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-28-6
Record name 2,4,5-Trimethoxyacetophenone
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Record name 2,4,5-Trimethoxyacetophenone
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Record name 2,5-Trimethoxyacetophenone
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Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
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Record name 1-(2,4,5-trimethoxyphenyl)ethan-1-one
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Record name 2,4,5-TRIMETHOXYACETOPHENONE
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Synthesis routes and methods

Procedure details

To methylene chloride, 47.5 g of aluminum chloride were added, followed by the addition of 30 g of 2,4,5-trimethoxybenzene and then 13 ml of acetyl chloride under ice cooling. The resulting mixture was stirred at room temperature for 6 hours. After the completion of the reaction, 1N hydrochloric acid was added to the reaction mixture under ice cooling. The resulting mixture was then extracted with methylene chloride. The extract so obtained was washed successively with 1N hydrochloric acid, a 1N aqueous solution of sodium hydrochloride and saturated saline and then dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The crude product so obtained was washed with ethanol, whereby 18.6 g of 2',4',5'-trimethoxyacetophenone were obtained (yield: 50%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the origin and general toxicity of Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A1: Ethanone, 1-(2,4,5-trimethoxyphenyl)- was isolated from the dichloromethane extract of the stem bark of Pachypodanthium staudtii, along with 2,4,5-trimethoxybenzaldehyde. The general toxicity of this compound, determined using the brine shrimp lethality bioassay, was found to be LC50 = 80.5 μg/mL [].

Q2: What spectroscopic techniques were used to characterize Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A2: Researchers utilized a combination of 1D and 2D NMR techniques to elucidate the structure of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. The analyses included:

  • NOESY: Determined spatial proximity between protons through-space, regardless of bond connectivity [].

Q3: Are there any known synthetic routes to Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A3: While the provided research [] focuses on isolation and characterization, a related study [] explores the synthesis of various hydroxyquinol derivatives. Although not directly synthesizing Ethanone, 1-(2,4,5-trimethoxyphenyl)-, the paper discusses the reactivity of similar compounds like 1-(2,4,5-trimethoxyphenyl)butane-1,3-dione (VII) and their potential applications in synthesizing complex molecules. This information could offer insights into potential synthetic routes for Ethanone, 1-(2,4,5-trimethoxyphenyl)-.

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